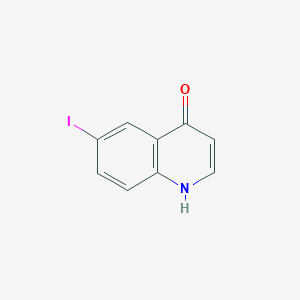

6-Iodoquinolin-4-ol

Descripción general

Descripción

6-Iodoquinolin-4-ol is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia Fotodinámica para el Cáncer

6-Iodoquinolin-4-ol: se ha investigado por su posible aplicación como fotosensibilizador en la terapia fotodinámica (PDT) para el tratamiento del cáncer. La capacidad del compuesto para generar oxígeno singlete cuando se expone a la luz lo convierte en un candidato para atacar las células cancerosas .

Agente Antiprotozoario

Este compuesto es parte de una clase de medicamentos conocidos como antiprotozoarios. Se utiliza para tratar infecciones causadas por protozoos, siendo una aplicación común el tratamiento de una infección intestinal conocida como amebiasis .

Investigación Proteómica

En proteómica, This compound se utiliza como una herramienta bioquímica. Sus propiedades únicas pueden ayudar en el estudio de la expresión, la función y la estructura de las proteínas, proporcionando información sobre los procesos celulares .

Síntesis de Tintes Esquaraínicos Asimétricos

El compuesto sirve como precursor en la síntesis de tintes cianina esquaraínicos asimétricos. Estos tintes tienen aplicaciones en bioimagen y como sensores debido a su fuerte absorción en la región espectral de transparencia de los tejidos .

Mecanismo De Acción

Target of Action

It is structurally similar to iodoquinol , which is an amebicide used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine .

Mode of Action

Its structural analog, iodoquinol, is known to act by chelation of ferrous ions essential for metabolism

Biochemical Pathways

Iodoquinol is known to interfere with the metabolism of Entamoeba histolytica , suggesting that 6-Iodoquinolin-4-ol might have similar effects.

Pharmacokinetics

It is known that iodoquinol, a structurally similar compound, is poorly absorbed from the gastrointestinal tract , which may suggest similar properties for this compound.

Result of Action

Based on the action of iodoquinol, it can be inferred that this compound might disrupt the metabolism of entamoeba histolytica , leading to their death and clearance from the intestine.

Action Environment

It is known that the efficacy of iodoquinol can be influenced by the ph of the environment . Therefore, similar environmental factors might influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

6-Iodoquinolin-4-ol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in purine and pyrimidine metabolism, affecting DNA and RNA biosynthesis . These interactions are crucial as they can influence the overall metabolic flux and the levels of metabolites within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the formation of biofilms in methicillin-resistant Staphylococcus aureus by affecting genes and metabolites related to purine and pyrimidine metabolic pathways . This inhibition can lead to significant changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit adenine deaminase, an enzyme essential for purine metabolism . This inhibition can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of certain pathogens. At higher doses, it can cause toxic or adverse effects. For example, high doses of similar compounds have been associated with optic nerve damage and other adverse effects . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine and pyrimidine metabolism. It interacts with enzymes such as adenine deaminase, affecting the overall metabolic flux and the levels of metabolites within the cell . These interactions can have significant implications for cellular function and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within the cell . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Actividad Biológica

6-Iodoquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

This compound, with the chemical formula and CAS number 5250493, is characterized by its iodine substitution at the 6-position of the quinoline ring. This structural modification is crucial for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

One of the prominent biological activities of this compound is its antimicrobial effect . Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that this compound has a potent inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for its anticancer properties . Research indicates that this compound can induce apoptosis in cancer cell lines, including leukemia and colon carcinoma cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results demonstrated:

- Cell Line : Human leukemia cells (HL-60)

- IC50 Value : 15 µM after 48 hours of treatment.

The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells and cancer cells, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, contributing to apoptosis in cancer cells.

- Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism and cancer proliferation.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives like this compound can be significantly influenced by their chemical structure. Modifications at various positions on the quinoline ring can enhance or diminish their antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship Insights

| Substitution Position | Modification Type | Effect on Activity |

|---|---|---|

| 6 | Iodine | Increased antibacterial activity |

| 4 | Hydroxyl | Enhanced cytotoxic effects |

| 7 | Methyl | Decreased activity |

These insights underscore the importance of chemical modifications in optimizing the therapeutic potential of quinoline derivatives .

Propiedades

IUPAC Name |

6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413268 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342617-07-6 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.